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molecular formula C8H15NO3 B104805 N-BOC-(methylamino)acetaldehyde CAS No. 123387-72-4

N-BOC-(methylamino)acetaldehyde

Cat. No. B104805
M. Wt: 173.21 g/mol
InChI Key: MSWTVSDFEYSRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432277B2

Procedure details

To a solution of tert-butyl 2-hydroxyethyl(methyl)carbamate (24.52 g, 140 mmol) in 340 mL dichloromethane and 85 mL DMSO was added 39 mL (279.8 mmol) of triethylamine and the reaction mixture stirred at ambient temperature under N2. To this was added 45 g (280 mmol) of pyridine sulfur trioxide, portionwise. Exotherm was observed and the solution became clear dark yellow. Cooled to 0° C. and stirred for 1 hour 20 minutes. Monitored by TLC (10% methanol in dichloromethane). Concentrated to a total volume of ˜250 mL. Washed with 3×250 mL H2O then 250 mL NaCl (sat). Dried over MgSO4, filtered, and solvent evaporated. Distilled at 75° C. (3 mm Hg) to provide 13.83 g of a clear liquid.
Quantity
24.52 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]([CH3:12])[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C.S(=O)(=O)=O.N1C=CC=CC=1.CO>ClCCl.CS(C)=O>[CH3:12][N:4]([CH2:3][CH:2]=[O:1])[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:8])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
24.52 g
Type
reactant
Smiles
OCCN(C(OC(C)(C)C)=O)C
Name
Quantity
39 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
340 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
85 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
S(=O)(=O)=O.N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at ambient temperature under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour 20 minutes
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated to a total volume of ˜250 mL
WASH
Type
WASH
Details
Washed with 3×250 mL H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
Distilled at 75° C. (3 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
CN(C(OC(C)(C)C)=O)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.83 g
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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